molecular formula C18H20F2N2 B5637332 1-benzyl-4-(3,4-difluorobenzyl)piperazine

1-benzyl-4-(3,4-difluorobenzyl)piperazine

Cat. No. B5637332
M. Wt: 302.4 g/mol
InChI Key: IOVNPSNSGTZKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(3,4-difluorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a commonly used compound in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3,4-difluorobenzyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This results in an increase in serotonin levels in the brain, which is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
1-benzyl-4-(3,4-difluorobenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-(3,4-difluorobenzyl)piperazine in lab experiments is its unique properties and potential applications. It has been extensively studied for its potential use in various scientific research applications. However, one of the limitations of using this compound is its potential for toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are many future directions for the study of 1-benzyl-4-(3,4-difluorobenzyl)piperazine. One potential direction is the development of new therapeutic agents based on this compound. It has been shown to have potential as a therapeutic agent for the treatment of various diseases such as depression, anxiety, and schizophrenia. Another potential direction is the further study of its mechanism of action and its effects on the brain. This could lead to a better understanding of the role of serotonin in the brain and the development of new treatments for various neurological disorders.

Synthesis Methods

The synthesis of 1-benzyl-4-(3,4-difluorobenzyl)piperazine involves the reaction of 1-benzylpiperazine with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux in an organic solvent such as dichloromethane or toluene. The resulting product is then purified through column chromatography to obtain pure 1-benzyl-4-(3,4-difluorobenzyl)piperazine.

Scientific Research Applications

1-benzyl-4-(3,4-difluorobenzyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of various diseases such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as a tool in neuroscience research to study the effects of serotonin on the brain.

properties

IUPAC Name

1-benzyl-4-[(3,4-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2/c19-17-7-6-16(12-18(17)20)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVNPSNSGTZKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5269091

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